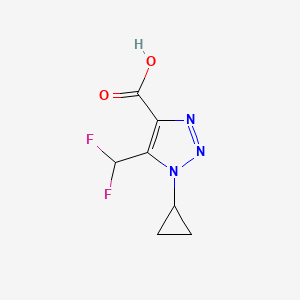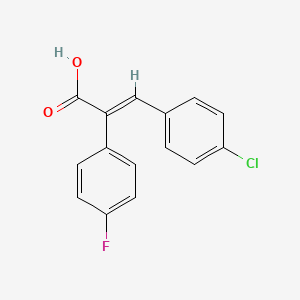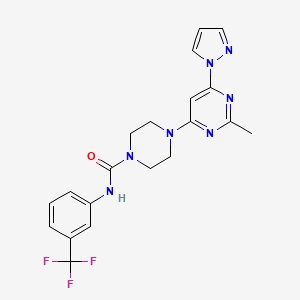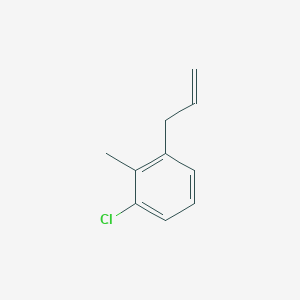
1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group (a three-carbon ring), a difluoromethyl group (a carbon atom bonded to two fluorine atoms), and a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The presence of a carboxylic acid group (-COOH) suggests that it may exhibit acidic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the difluoromethyl group, and the construction of the 1,2,3-triazole ring. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. The presence of electronegative atoms (like Nitrogen in the triazole ring and Fluorine in the difluoromethyl group) could result in regions of partial negative charge, which might influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the difluoromethyl group might undergo reactions involving the carbon-fluorine bond, and the triazole ring could potentially engage in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which might influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Antiviral Activity
1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: has potential applications in the development of antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have been found to possess significant antiviral activities . This suggests that our compound of interest could be synthesized into various scaffolds to screen for pharmacological activities against viruses.
Anti-inflammatory Applications
The structural similarity of this compound to indole derivatives, which are known for their anti-inflammatory properties, indicates that it could be used in the synthesis of new anti-inflammatory drugs . Research into indole derivatives has shown a wide range of biological activities, including anti-inflammatory effects.
Anticancer Research
Compounds with a triazole ring, such as 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid , are often explored for their anticancer properties. The ability to bind with high affinity to multiple receptors makes them valuable in the development of novel anticancer therapies .
Antimicrobial Properties
The triazole core is also associated with antimicrobial activity. By synthesizing derivatives of 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid , researchers can explore its use as a scaffold for developing new antimicrobial agents .
Agricultural Chemicals
Indole derivatives are known to play a role in agriculture, particularly as plant hormones and growth regulators. Given the structural similarities, 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid could be investigated for its potential use in enhancing plant growth and protection .
Chemical Synthesis and Material Science
This compound’s unique blend of reactivity and selectivity makes it a valuable asset in chemical synthesis and material science. It can be used to create a variety of complex molecules with potential applications in creating new materials or chemical processes .
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the use of hazardous reagents .
Propiedades
IUPAC Name |
1-cyclopropyl-5-(difluoromethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O2/c8-6(9)5-4(7(13)14)10-11-12(5)3-1-2-3/h3,6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWRLFUAAVAUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)

![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)
![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)



![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)

